3-Iodopyrazolo[1,5-a]pyridine
Overview
Description
3-Iodopyrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H5IN2 . It is mostly used in the Suzuki coupling reaction . The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of this compound has been widely studied. The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The molecular structure of this compound is planar and rigid, containing both pyrazole and pyrimidine rings . The InChI Key is PNNARKUCAKULAL-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is mostly used in the Suzuki coupling reaction . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis
This compound is a brown powder with a melting point between 63.5-72.5°C . It has a molecular weight of 244.03 g/mol .Scientific Research Applications
3-Iodopyrazolo[1,5-a]pyridine has a variety of scientific research applications. It can be used as a fluorescent dye for the detection and quantification of proteins and other biomolecules. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. In addition, this compound has been used as a starting material in the synthesis of drugs and other compounds.
Mechanism of Action
Target of Action
It is known to be used in the suzuki coupling reaction , a type of palladium-catalyzed cross coupling reaction, which suggests that it may interact with palladium complexes or other reactants in this process.
Mode of Action
As a component in the suzuki coupling reaction , it likely participates in the formation of carbon-carbon bonds. The iodine atom in the compound can act as a leaving group, facilitating the coupling process.
Biochemical Pathways
Its role in the Suzuki coupling reaction suggests it may be involved in synthetic pathways for creating complex organic compounds .
Result of Action
As a reagent in the Suzuki coupling reaction, its primary role is likely in the synthesis of more complex organic compounds .
Action Environment
The action of 3-Iodopyrazolo[1,5-a]pyridine can be influenced by various environmental factors. For instance, it is light-sensitive and should be stored in a cool place, away from strong oxidizing agents . These factors can affect the compound’s stability and efficacy.
Advantages and Limitations for Lab Experiments
The advantages of using 3-iodopyrazolo[1,5-a]pyridine in lab experiments include its high sensitivity and selectivity for proteins and other biomolecules, its ability to detect and quantify proteins and other biomolecules, and its low cost. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood.
Future Directions
The potential future directions for the use of 3-iodopyrazolo[1,5-a]pyridine include further research into its mechanism of action, its potential applications in drug discovery and development, and its potential use as a fluorescent probe for the detection and quantification of proteins and other biomolecules. In addition, further research into its biochemical and physiological effects could lead to new applications in the field of medicine.
Safety and Hazards
properties
IUPAC Name |
3-iodopyrazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNARKUCAKULAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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